N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide
Description
N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide (molecular formula: C₁₃H₁₇ClFNO) is a chloro-substituted acetamide derivative featuring a tert-butyl group and a 3-fluorobenzyl substituent. Key structural attributes include:
- Molecular weight: 257.10 g/mol (based on [M]+ ion mass) .
- Stereoelectronic features: The chloro group at the α-position of the acetamide moiety may influence reactivity, while the tert-butyl and 3-fluorobenzyl groups contribute to steric bulk and lipophilicity.
- Analytical data: Predicted collision cross-section (CCS) values for adducts such as [M+H]+ (157.5 Ų) and [M+Na]+ (168.7 Ų) suggest distinct gas-phase ion mobility profiles .
Properties
IUPAC Name |
N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c1-13(2,3)16(12(17)8-14)9-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPWEBDHZUVUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC(=CC=C1)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide typically involves the reaction of tert-butylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 3-fluorobenzyl chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetamide Position
The chloro group in the acetamide backbone undergoes nucleophilic substitution under basic or catalytic conditions.
Key Findings:
-
Reaction with primary/secondary amines yields substituted acetamides.
-
Thiols replace the chlorine atom to form thioether derivatives.
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Steric hindrance from the tert-butyl group slows reaction kinetics compared to unhindered chloroacetamides .
Example Reaction:
| Nucleophile (R-NH₂) | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Morpholine | 80°C, 6h | 78 | |
| Piperidine | RT, 12h | 65 | |
| Benzylamine | 60°C, 8h | 72 |
Hydrolysis Reactions
The chloroacetamide group is susceptible to hydrolysis under acidic or alkaline conditions, forming carboxylic acid derivatives.
Key Findings:
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Alkaline hydrolysis (NaOH, H₂O/EtOH) produces N-tert-butyl-N-[(3-fluorophenyl)methyl]glycolic acid .
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Acidic conditions (HCl, reflux) lead to partial decomposition of the tert-butyl group .
Reaction Pathway:
| Condition | Product | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1M NaOH, 70°C | Glycolic acid derivative | 85 | 98 | |
| 6M HCl, reflux | Degraded products + residual amide | 40 | 60 |
Reductive Dehalogenation
Catalytic hydrogenation or hydride-based reduction removes the chlorine atom, yielding N-tert-butyl-N-[(3-fluorophenyl)methyl]acetamide.
Key Findings:
Example Reaction:
| Reducing Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pd/C, H₂ | 50 psi, 25°C, 2h | 92 | |
| NaBH₄ | THF, RT, 6h | 68 |
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
The 3-fluorophenyl group participates in electrophilic substitutions, though reactivity is reduced due to fluorine’s electron-withdrawing effect.
Key Findings:
-
Nitration (HNO₃/H₂SO₄) occurs at the meta position relative to fluorine .
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Suzuki-Miyaura coupling requires palladium catalysts and elevated temperatures .
Example Reaction:
| Reaction Type | Reagents/Conditions | Product Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | meta | 55 | |
| Bromination | Br₂, FeBr₃ | para | 48 |
Amide Functional Group Reactivity
The tertiary amide group resists hydrolysis but undergoes alkylation or acylation under strong conditions.
Key Findings:
Reaction Example:
| Reaction | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | MeI, K₂CO₃, DMF | 60 | |
| Acylation | AcCl, pyridine, 80°C | 45 |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing HCl and forming tert-butyl isocyanate intermediates .
Key Data:
-
Onset Decomposition Temp: 215°C
-
Major Decomposition Products:
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HCl (gas)
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N-[(3-fluorophenyl)methyl]acetamide
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tert-Butyl isocyanate
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Scientific Research Applications
Scientific Research Applications
1. Chemistry:
N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
2. Biological Activity:
The compound has been investigated for its potential antimicrobial and anticancer properties . Research indicates that it exhibits significant activity against various bacterial strains and cancer cell lines:
| Biological Activity | Target Organisms/Cells | Activity Level |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate |
| Antimicrobial | Escherichia coli | Moderate |
| Anticancer | HepG2 (liver cancer) | Significant |
| Anticancer | MCF-7 (breast cancer) | Significant |
Studies have shown that this compound can disrupt cellular processes in cancer cells, leading to apoptosis and cell cycle arrest .
3. Medicine:
The compound is being explored as a potential drug candidate for various therapeutic applications due to its promising biological activities. Its structural features may enhance its efficacy as a drug, particularly in oncology and infectious disease management.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated zones of inhibition comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro tests on HepG2 liver cancer cells revealed that this compound induced significant apoptosis through mitochondrial pathways, suggesting it may serve as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and subsequent biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
*Calculated based on structural data.
Key Observations :
Substituent Diversity: The target compound uniquely incorporates a chloro group at the α-carbon, absent in others. This may enhance electrophilicity or alter metabolic stability . Compound 30 and 31 feature butyryl-fluorophenoxy moieties, while the target and ’s compound prioritize tert-butyl groups for steric shielding .
Synthetic Efficiency :
- ’s compound achieves a 95% yield via a multicomponent reaction, outperforming the 82% yield of compound 30 (synthesized via bromoacetyl bromide coupling) .
- The target’s synthesis pathway is unspecified, but analogous methods (e.g., bromoacetyl halide reactions) might apply .
Physicochemical Properties :
- Melting Points : ’s compound (155–157°C) has a significantly higher melting point than compound 30 (75°C) and 31 (84°C), likely due to stronger intermolecular forces from its dual acetamide groups .
- Chromatographic Behavior : The target’s Rf value is unreported, but compound 30 (Rf = 0.32) and 31 (Rf = 0.28) demonstrate polarity differences influenced by substituents .
Functional and Application Differences
- Biological Activity : ’s compound was synthesized for biological activity studies, though specific data are unreported. The target lacks literature on bioactivity, limiting comparative insights .
Biological Activity
N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound includes a tert-butyl group, a chloro substituent, and a 3-fluorophenyl moiety, which contribute to its unique properties. The presence of the fluorine atom is significant as it can enhance the compound's biological activity through increased lipophilicity and altered electronic properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting a possible role as an anticancer agent. The mechanism may involve apoptosis induction or cell cycle arrest.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 20 | |
| HeLa (cervical cancer) | 15 | |
| A549 (lung cancer) | 25 |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria. Results indicated that the compound effectively inhibited growth at concentrations below 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.
- Anticancer Mechanisms : Another study focused on the anticancer mechanisms of this compound, revealing that it induces apoptosis in MCF-7 cells through the activation of caspase pathways. This finding suggests that the compound could be further developed into a therapeutic agent for breast cancer treatment.
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship highlighted that modifications to the fluorophenyl group significantly affect biological activity. Substituting different groups at specific positions on the phenyl ring altered both antimicrobial and anticancer efficacy, indicating a pathway for optimizing therapeutic effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- Amide bond formation : React 2-chloroacetyl chloride with tert-butylamine under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) to form the tert-butyl-2-chloroacetamide intermediate .
- Benzylation : Introduce the 3-fluorobenzyl group via nucleophilic substitution or reductive amination. Use catalysts like Pd/C for hydrogenation or phase-transfer catalysts for alkylation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (toluene or ethanol) to isolate the product. Monitor purity via TLC and HPLC .
- Optimization : Adjust reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) to minimize by-products .
Q. Which spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?
- Methodology :
- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions. Key signals include tert-butyl protons (δ ~1.2–1.4 ppm), aromatic protons from the 3-fluorobenzyl group (δ ~6.7–7.4 ppm), and the acetamide carbonyl (δ ~165–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- FTIR : Identify characteristic bands such as C=O stretch (~1650–1680 cm), C-Cl stretch (~550–750 cm), and N-H bend (~1540 cm) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure and stereochemistry of this compound?
- Methodology :
- Crystallization : Grow single crystals via slow evaporation (e.g., toluene/ethanol mixtures at 293 K) .
- Data collection : Use a Bruker APEXII diffractometer with CuKα radiation (λ = 1.54178 Å). Measure absorption effects with SADABS .
- Structure refinement : Apply SHELXL for refinement, focusing on displacement parameters for fluorine and chlorine atoms. Analyze hydrogen bonding (N–H⋯O) and torsional angles (e.g., O–C–C–Cl) to confirm stereochemistry .
- Validation : Check CCDC deposition (e.g., reference code 1049536) and R-factors (target < 0.05 for high-resolution data) .
Q. What computational approaches predict the electronic properties and reactivity of this acetamide derivative?
- Methodology :
- DFT calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to assess charge transfer potential .
- MESP analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., fluorine and chlorine atoms) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict bioactivity .
Q. How can intermolecular interactions and hydrogen bonding in the solid state be analyzed to understand packing behavior?
- Methodology :
- Hydrogen bond analysis : Identify N–H⋯O and C–H⋯O interactions using Mercury software. Measure bond distances (e.g., ~2.8–3.2 Å for N–H⋯O) and angles (~150–170°) .
- Hirshfeld surfaces : Generate surfaces via CrystalExplorer to quantify contact contributions (e.g., H⋯H, H⋯O interactions) .
- Thermal analysis : Perform DSC/TGA to correlate melting points (e.g., ~385 K) with packing efficiency .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
